molecular formula C11H11NO2 B586221 Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]- CAS No. 148842-98-2

Acetamide,N-[2-(1-hydroxy-2-propynyl)phenyl]-

Katalognummer: B586221
CAS-Nummer: 148842-98-2
Molekulargewicht: 189.214
InChI-Schlüssel: UTHSITQLWKRGCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- is an organic compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol . This compound is known for its unique structure, which includes an acetamide group attached to a phenyl ring substituted with a hydroxypropynyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- typically involves the reaction of 2-aminophenol with propargyl bromide in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the reaction of 2-aminophenol with propargyl bromide and subsequent acetylation. Industrial methods may employ continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The triple bond in the propynyl group can be reduced to a double or single bond.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the propynyl group can produce an alkene or alkane.

Wissenschaftliche Forschungsanwendungen

Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetamide group can interact with enzymes and receptors, modulating their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- is unique due to the presence of the hydroxypropynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other acetamide derivatives and contributes to its versatility in scientific research.

Eigenschaften

CAS-Nummer

148842-98-2

Molekularformel

C11H11NO2

Molekulargewicht

189.214

IUPAC-Name

N-[2-(1-hydroxyprop-2-ynyl)phenyl]acetamide

InChI

InChI=1S/C11H11NO2/c1-3-11(14)9-6-4-5-7-10(9)12-8(2)13/h1,4-7,11,14H,2H3,(H,12,13)

InChI-Schlüssel

UTHSITQLWKRGCX-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(C#C)O

Synonyme

Acetamide, N-[2-(1-hydroxy-2-propynyl)phenyl]- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.